4-(Thiepan-1-ium-1-yl)phenol;perchlorate

Description

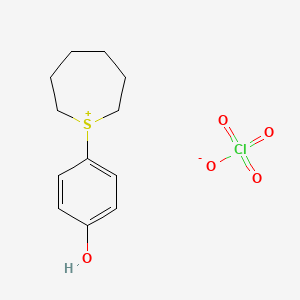

4-(Thiepan-1-ium-1-yl)phenol;perchlorate is a quaternary ammonium salt comprising a phenolic moiety substituted with a thiepanium ring system and a perchlorate (ClO₄⁻) counterion. The compound’s structure combines aromaticity with the sulfonic characteristics of thiepanium, while the perchlorate anion contributes to its ionic stability and solubility in polar solvents.

Properties

IUPAC Name |

4-(thiepan-1-ium-1-yl)phenol;perchlorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16OS.ClHO4/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14;2-1(3,4)5/h5-8H,1-4,9-10H2;(H,2,3,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWRYQWENFOPJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC[S+](CC1)C2=CC=C(C=C2)O.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Thiepan-1-ium-1-yl)phenol;perchlorate can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced under specific conditions to yield hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include quinones from oxidation, hydroquinones from reduction, and various substituted phenols from electrophilic aromatic substitution .

Scientific Research Applications

4-(Thiepan-1-ium-1-yl)phenol;perchlorate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Thiepan-1-ium-1-yl)phenol;perchlorate involves its interaction with molecular targets and pathways in biological systems. The phenol group can participate in redox reactions, while the thiepanium ion can interact with various biomolecules. The perchlorate anion may also play a role in modulating the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Liensinine Perchlorate

- Structure: A bisbenzylisoquinoline alkaloid with a phenolic hydroxyl group and perchlorate counterion.

- Molecular Formula : C₃₇H₄₂N₂O₆·ClHO₄; Molecular Weight : 711.20 g/mol .

- Applications : Used as a reference standard in pharmacological studies due to its stability and solubility in organic-aqueous mixtures.

1,1′-Dioctadecyl-3,3,3′,3′-Tetramethylindocarbocyanine Perchlorate (DiI)

- Structure : A cyanine dye with a perchlorate counterion.

- Properties : High lipophilicity and fluorescence, used in cell membrane labeling .

- Degradation : Perchlorate in DiI is resistant to reduction under biological conditions, enhancing its utility in long-term imaging.

Phenolic Perchlorate Derivatives

- Example: 4-Phenoxyphenol derivatives.

- Reactivity: The phenolic group enables participation in redox reactions, while perchlorate stabilizes the ionic form. Such compounds exhibit cytotoxic effects in cancer cells via autophagy regulation .

Comparative Data Table

Research Findings on Perchlorate-Containing Compounds

Environmental and Health Impacts

- Thyroid Disruption : Perchlorate competitively inhibits iodide uptake, affecting thyroid hormone synthesis. Studies show urinary perchlorate levels correlate with altered serum T4 and TSH in iodine-deficient populations .

- Cytotoxicity : Perchlorate induces ROS generation and reduces cell viability in human placental cells (e.g., 70% decline at 15 μg/L exposure) .

Degradation and Stability

- Microbial Reduction: Perchlorate is reduced to chloride via microbial pathways (e.g., Pseudoxanthomonas spp. using phenol as a carbon source) with rates up to 24 mg/L/day .

- Chemical Stability : Perchlorate anions are inert in Fenton-like reactions, unlike sulfate or chloride, which inhibit H₂O₂ decomposition .

Analytical Methods

- Detection : Ion chromatography coupled with mass spectrometry is standard for quantifying perchlorate in environmental samples (detection limits ~4 ppb) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.